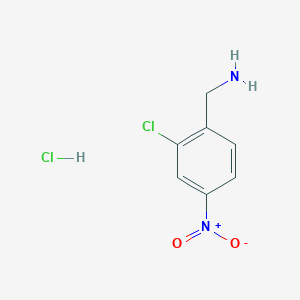

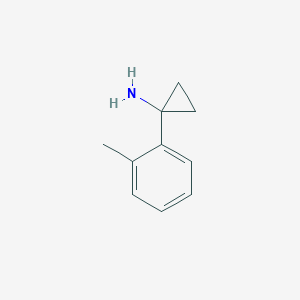

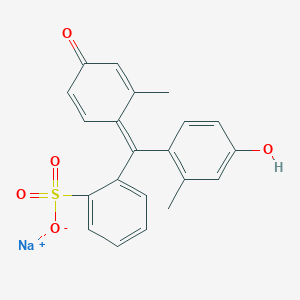

![molecular formula C13H14F3N3O B1358577 N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 912569-73-4](/img/structure/B1358577.png)

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine, also known as MPTP, is a chemical compound that has been widely used in scientific research. The synthesis of MPTP is a complex process that involves several steps. MPTP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Novel Synthesis Methods

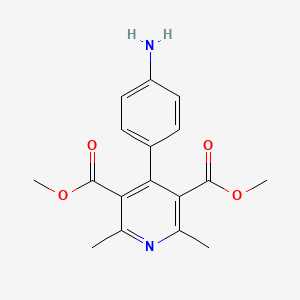

Research has led to the development of novel synthesis methods for pyrazole derivatives, which are important intermediates in the synthesis of various biologically active compounds. A study reported the ambient-temperature synthesis of a novel pyrazolyl methanamine derivative, showcasing a high yield and efficient process. This method could potentially be applied to the synthesis of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine, providing an efficient route for its production (Becerra, Cobo, & Castillo, 2021).

Coordination Chemistry and Catalysis

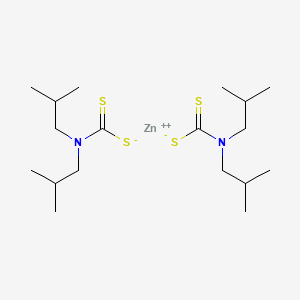

The coordination chemistry of pyrazole derivatives has been explored, with studies demonstrating their ability to form complexes with metals such as cobalt(II). These complexes have been shown to exhibit diverse geometries and exhibit potential as catalysts in polymerization processes, which could be relevant for materials science and engineering applications. The formation of these complexes highlights the versatility of pyrazole derivatives in coordination chemistry and their potential utility in catalytic processes (Choi et al., 2015).

Biological Activities

Pyrazole derivatives have been studied for their biological activities, including potential anticancer and antimicrobial properties. For instance, iron(III) complexes containing pyrazole-based ligands have shown unprecedented photocytotoxicity under red light, offering a novel approach to cancer treatment through the generation of reactive oxygen species. These findings suggest the potential of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine derivatives in therapeutic applications (Basu et al., 2014).

Anticonvulsant Properties

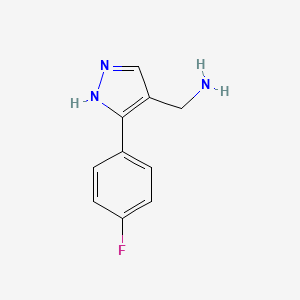

Research on heterocyclic Schiff bases derived from pyrazole compounds has revealed significant anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and other seizure disorders. The structural diversity of these compounds allows for the exploration of various pharmacophores, contributing to the development of new therapeutic agents (Pandey & Srivastava, 2011).

properties

IUPAC Name |

N-methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O/c1-17-8-10-11(13(14,15)16)18-19(2)12(10)20-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQKRVBDVZVOBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640428 |

Source

|

| Record name | N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

CAS RN |

912569-73-4 |

Source

|

| Record name | N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

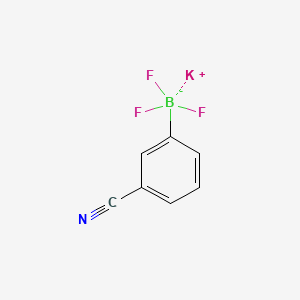

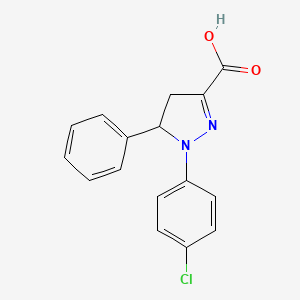

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)

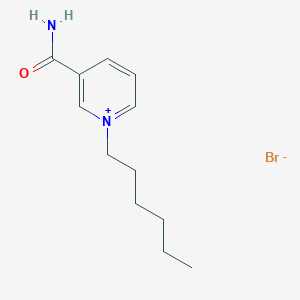

![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)